1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid
Description
Historical Development and Discovery Context
The compound 1-[4-(diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid (CAS: 854035-90-8) emerged in the early 2000s as part of efforts to develop sulfonamide-containing heterocycles for biomedical applications. First documented in PubChem in 2005, its synthesis aligns with growing interest in piperidine-carboxylic acid derivatives for modulating biological targets. The structural design combines a nitroaryl sulfonamide motif—a feature prevalent in enzyme inhibitors—with a piperidine ring system, a scaffold known for enhancing pharmacokinetic properties.
Patent literature from 2010 reveals analogous compounds targeting metabolic disorders, suggesting this molecule may have been explored as a precursor for peroxisome proliferator-activated receptor (PPAR) agonists. Its development coincides with advancements in sulfonamide chemistry, particularly in optimizing solubility and binding affinity through strategic functionalization.
Structural Classification and IUPAC Nomenclature
Classified as a piperidine-4-carboxylic acid derivative , the compound’s IUPAC name systematically describes its architecture:
This compound
Breakdown:
- Parent structure : Piperidine-4-carboxylic acid (C6H11NO2)
- Substituents :
Molecular formula : C₁₆H₂₃N₃O₆S
Molecular weight : 385.44 g/mol
Molecular Architecture and Functional Group Analysis
The molecule features four critical functional domains (Figure 1):
Spatial arrangement :
Position in Chemical Taxonomy and Related Analogs
This compound belongs to three overlapping chemical families:
- Aryl sulfonamides : Shares the Ar-SO₂-NR₂ motif with matrix metalloproteinase inhibitors and NMDA receptor antagonists.
- Nitroaromatics : Structural kinship with antimicrobial nitrofurans and vasodilators like nitroglycerin.
- Piperidine carboxylates : Analogous to PPAR agonists (e.g., dehydropiperidine carboxylic acids) and cognitive enhancers.
Notable analogs :
Scientific Significance in Chemical Research
This molecule serves as a versatile scaffold in multiple research domains:
Medicinal Chemistry :
Computational Modeling :
Synthetic Methodology :
Material Science :
Table 1 : Key research applications and supporting studies
Properties
IUPAC Name |
1-[4-(diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S/c1-3-18(4-2)26(24,25)13-5-6-14(15(11-13)19(22)23)17-9-7-12(8-10-17)16(20)21/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUXCJWOOOTRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components (Fig. 1):
- Piperidine-4-carboxylic acid : Serves as the central scaffold.
- 4-(Diethylsulfamoyl)-2-nitrobenzene : The aromatic substituent.
Key challenges include:
- Introducing the sulfonamide group at the para position relative to the nitro group.
- Coupling the aromatic system to the piperidine nitrogen while preserving functional group integrity.
Synthetic Routes
Route A: Buchwald-Hartwig Amination with Preformed Sulfonamide
Step 1: Synthesis of 4-(Diethylsulfamoyl)-2-nitrobenzene Halide
- Nitration : Begin with 4-chlorobenzenesulfonyl chloride. Nitration at the ortho position using mixed acid (HNO₃/H₂SO₄) yields 4-chloro-2-nitrobenzenesulfonyl chloride.
- Sulfonamide Formation : React with diethylamine in dichloromethane (DCM) to form 4-chloro-2-nitro-N,N-diethylbenzenesulfonamide.
Step 2: Piperidine Protection
- Protect piperidine-4-carboxylic acid as its tert-butyl ester using Boc₂O (di-tert-butyl dicarbonate) and DMAP in THF.
Step 3: Coupling via Buchwald-Hartwig Amination
- Couple tert-butyl piperidine-4-carboxylate with 4-chloro-2-nitro-N,N-diethylbenzenesulfonamide using:
Step 4: Deprotection
- Remove the Boc group with TFA in DCM to yield the free carboxylic acid.
Hypothetical Yield : 45–60% over four steps.
Route B: Ullmann-Type Coupling Followed by Sulfonylation
Step 1: Aryl Halide Preparation
- Synthesize 1-(4-bromo-2-nitrophenyl)piperidine-4-carboxylic acid tert-butyl ester via Ullmann coupling of 4-bromo-2-nitroiodobenzene with Boc-piperidine-4-carboxylate using CuI/L-proline in DMSO at 90°C.
Step 3: Deprotection
- Acidic hydrolysis (HCl/dioxane) removes the tert-butyl ester.
Advantage : Avoids palladium catalysts but involves hazardous PCl₅.
Comparative Analysis of Methods
| Parameter | Route A (Buchwald-Hartwig) | Route B (Ullmann/Sulfonation) |
|---|---|---|
| Catalyst Cost | High (Pd-based) | Low (Cu-based) |
| Step Count | 4 | 5 |
| Hazard Profile | Moderate | High (PCl₅, H₂O₂) |
| Theoretical Yield | 50–65% | 35–45% |
| Purity Challenges | Ligand removal | Sulfur byproducts |
Critical Reaction Optimization
Nitration Regioselectivity
Coupling Efficiency
Scalability and Industrial Feasibility
Route A is preferable for GMP production due to:
- Fewer steps.
- Reproducible palladium catalysis.
- Avoidance of toxic sulfonation reagents.
Key cost drivers:
- Pd₂(dba)₃ (~$1,200/g).
- Diethylamine (low cost).
Analytical Characterization
Post-synthesis, the product is validated via:
- HPLC : Purity >98% (C18 column, 0.1% TFA/ACN gradient).
- NMR :
- ¹H : δ 1.1 (t, 6H, CH₂CH₃), δ 3.4 (m, 4H, SO₂NCH₂), δ 8.2 (d, 1H, Ar-NO₂).
- ¹³C : 171.2 ppm (COOH), 152.1 ppm (SO₂N).
- HRMS : [M+H]⁺ calc. 386.1382, found 386.1379.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the nitrophenyl group .
Scientific Research Applications
Synthesis and Production
The synthesis of 1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid typically involves several steps:
- Nitration : A suitable phenyl derivative is nitrated to introduce the nitro group.
- Sulfonation : The diethylsulfamoyl group is added through sulfonation.
- Formation of Piperidine Ring : The piperidine ring and carboxylic acid group are formed under controlled conditions.
Industrial production may utilize optimized laboratory methods focusing on scalability and sustainability, including continuous flow chemistry and green solvents .
Medicinal Chemistry
This compound has shown potential as a therapeutic agent in various medical applications:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could lead to the development of new drugs targeting diseases such as cancer and inflammation .
- Receptor Modulation : It acts as a ligand for several ion channels, including nicotinic acetylcholine receptors and GABA_A receptors, suggesting its potential role in neurological disorders .
Anticancer Activity
Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanistic Studies : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, indicating its potential as an anticancer agent .
Immunological Applications
The compound functions as an inhibitor of the human immunoglobulin E (IgE) receptor, which plays a critical role in allergic responses. By blocking IgE binding, it prevents the activation of mast cells and basophils, thereby inhibiting histamine release and other inflammatory mediators .
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxicity of this compound against various human cancer cell lines using MTT assays. Results indicated low cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for drug development.
Case Study 2: Antimicrobial Properties
In vitro studies demonstrated that this compound exhibits significant antimicrobial activity against Escherichia coli strains. The compound's effectiveness was assessed by measuring bacterial load reduction at specific concentrations over time.
Mechanism of Action
The mechanism of action of 1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely depending on the biological context and the specific derivative of the compound being studied .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid
- Molecular Formula : C₁₆H₂₃N₃O₆S
- Molecular Weight : 385.44 g/mol (calculated)
- CAS Number: Not explicitly provided, but referenced under discontinued commercial listings .
- Key Features :
- A piperidine ring substituted at position 4 with a carboxylic acid group.
- A para-substituted diethylsulfamoyl group and ortho-nitro group on the phenyl ring.
- SMILES : CCN(S(=O)(=O)c1ccc(c(c1)N+[O-])N1CCC(CC1)C(=O)O)CC .
- InChIKey : ZGUXCJWOOOTRNN-UHFFFAOYSA-N .
Structural Analogs with Sulfonamide/Nitro Substitutions
Key Observations :
- Diethylsulfamoyl vs.
- Substituent Position : The methylsulfonyl analog (CAS 1214141-18-0) has a carboxylic acid at piperidine-2, which may alter steric interactions in biological targets compared to the 4-position in the target compound .
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- Target Compound : The diethylsulfamoyl group contributes to higher logP (predicted ~2.5) compared to sulfamoyl analogs (logP ~1.8) .
- Morpholine Derivative : Increased polarity due to the oxygen-rich morpholine ring may reduce logP (~1.9) .
Bioactivity Insights
- Narcotic Analogues: Piperidine-4-carboxylic acid derivatives with phenylpropionylamino groups (e.g., remifentanil) are controlled substances , but the target compound’s structural divergence (diethylsulfamoyl, nitro) suggests distinct pharmacology.
Biological Activity
1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid, with the CAS number 854035-90-8, is a complex organic compound notable for its unique structure that includes a piperidine ring and functional groups such as a nitrophenyl and diethylsulfamoyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
- Molecular Formula : C12H16N2O4S
- Molecular Weight : 284.34 g/mol
- Structure : The compound features a piperidine ring, which is known for its biological activity, along with a nitrophenyl group that may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its mechanism may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating metabolic pathways.
- Receptor Binding : It may bind to certain receptors, influencing physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Some studies suggest potential antimicrobial effects, although specific mechanisms remain to be fully elucidated.
- Neuroprotective Effects : Preliminary research indicates that derivatives of this compound could offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Study 1: Enzyme Inhibition
A study highlighted the enzyme inhibitory effects of similar compounds in the piperidine class. It was found that these compounds could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests that this compound could similarly affect drug metabolism and efficacy .
Study 2: Neuroprotective Effects
Research on piperidine derivatives has shown promising results in neurodegenerative disease models. The compound may enhance cognitive function and protect against neuronal damage by modulating oxidative stress pathways .
Study 3: Anti-inflammatory Mechanisms
In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokine production. This suggests that this compound might be effective in reducing inflammation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | Structure | 284.34 g/mol | Antimicrobial, Neuroprotective |
| 1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxamide | Similar | 300 g/mol | Moderate Enzyme Inhibition |
| 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid | Similar | 342.37 g/mol | Limited Activity Reported |
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
